2-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-METHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound that features a methoxy group, a tetrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Methoxyphenyl Acetamide: The tetrazole derivative is then coupled with 2-methoxyphenyl acetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-METHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-N-[3-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]ACETAMIDE: Similar structure but with a triazole ring instead of a tetrazole ring.
2-METHOXY-N-[3-(1H-IMIDAZOL-1-YL)PHENYL]ACETAMIDE: Similar structure but with an imidazole ring instead of a tetrazole ring.
Uniqueness
2-METHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to the presence of the tetrazole ring, which can confer distinct chemical and biological properties compared to its analogs. The tetrazole ring can enhance the compound’s stability, binding affinity, and specificity towards certain biological targets.
Properties
Molecular Formula |
C10H11N5O2 |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-methoxy-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C10H11N5O2/c1-17-6-10(16)12-8-3-2-4-9(5-8)15-7-11-13-14-15/h2-5,7H,6H2,1H3,(H,12,16) |
InChI Key |
HCTUVGYKSMWURN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
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